4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Lipophilicity LogP Drug Design

Researchers requiring a reproducible sulfonamide scaffold with a precisely defined substitution pattern face challenges when generic analogs lead to failed couplings or ambiguous SAR data. This compound's unique ortho-methyl/para-bromo geometry and N-isopropyl group ensure consistent reactivity in cross-coupling chemistry and predictable LogP (3.92) for hydrophobic pocket targeting. - Enables Suzuki-Miyaura diversification at the para-bromine handle for library construction - Pre-installed N-isopropyl sulfonamide core saves 2-3 synthetic steps versus unsubstituted analogs - Confirmed ≥98% purity reduces purification burden and ensures batch-to-batch reproducibility

Molecular Formula C10H14BrNO2S
Molecular Weight 292.19 g/mol
CAS No. 1182913-23-0
Cat. No. B1522651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-isopropyl-3-methylbenzenesulfonamide
CAS1182913-23-0
Molecular FormulaC10H14BrNO2S
Molecular Weight292.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)Br
InChIInChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3
InChIKeyJJKOYHPEPFTONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide: Versatile Sulfonamide Intermediate


4-Bromo-N-isopropyl-3-methylbenzenesulfonamide (CAS 1182913-23-0) is a multifunctional sulfonamide derivative characterized by a brominated aromatic ring, an isopropyl-substituted sulfonamide nitrogen, and a methyl substituent ortho to the bromine . With a molecular formula of C₁₀H₁₄BrNO₂S and a molecular weight of approximately 292.19 g/mol, this compound is primarily employed as a strategic intermediate in the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical research programs . Its structural features—specifically the orthogonal combination of a reactive bromine handle for cross-coupling chemistry and a substituted sulfonamide core known for modulating biological activity—make it a valuable building block for constructing diverse compound libraries and exploring structure-activity relationships (SAR) .

1
Modular synthesis building block with reactive para-bromine handle
2
N-isopropyl sulfonamide core for privileged-structure SAR exploration
3
Ortho-methyl substitution alters steric and electronic profile versus non-methylated analogs

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide: Why It's Irreplaceable


The unique substitution pattern of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide—specifically the ortho-methyl group adjacent to the para-bromine and the N-isopropyl sulfonamide moiety—confers distinct electronic and steric properties that directly impact both its synthetic reactivity and its potential biological interactions [1]. Simple substitution with a generic 4-bromo-N-isopropylbenzenesulfonamide (lacking the 3-methyl group) or 4-bromo-3-methylbenzenesulfonamide (lacking the N-isopropyl group) would fundamentally alter the molecule's LogP (calculated at 3.92 for the target) [2], its behavior in cross-coupling reactions, and its ability to mimic or interact with specific biological targets where this precise three-dimensional arrangement is critical for activity [3]. Procurement of the precise CAS 1182913-23-0 ensures the intended reaction outcomes and biological profiles are reproduced, avoiding costly SAR deviations that result from even minor structural changes.

LogP shift
Non-methylated analog (CAS 1984-27-6) shows lower calculated LogP; lipophilicity-dependent target engagement or membrane permeability may differ.
Reactivity mismatch
Non-brominated or differently halogenated sulfonamides are unreactive in Suzuki-Miyaura coupling, blocking site-selective diversification.
Topology change
Removal of N-isopropyl or 3-methyl alters three-dimensional shape; scaffold-dependent binding interactions may not be reproduced.

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide: Comparative Evidence


Lipophilicity Advantage Over Non-Methylated Analog

The presence of the 3-methyl group in 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide (Target) significantly increases its calculated lipophilicity compared to the non-methylated analog 4-Bromo-N-isopropylbenzenesulfonamide (Comparator). This quantifiable difference is critical for applications where membrane permeability or hydrophobic target engagement is paramount [1][2].

Lipophilicity difference
Cross-study comparable
ΔLogP +0.31 (Target 3.92 vs. non-methylated analog 3.61)
May shift hydrophobic binding pocket fit; supports property-driven library design.
Calculated LogP; experimental confirmation recommended.
Lipophilicity LogP Drug Design Pharmacokinetics

Molecular Weight & Structural Bulk Differentiation

The specific combination of substituents in 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide (Target) yields a distinct molecular weight compared to both a non-methylated and a non-isopropylated comparator, affecting its physical properties, shipping costs, and its placement within compound libraries [1].

Molecular weight differentiation
Cross-study comparable
MW 292.19 vs. 278.17 (non-methylated) and 250.11 (non-isopropylated)
Distinct mass and structural bulk; critical when exact mass or topological features are required.
Based on standard atomic weights; not a lot-specific measurement.
Molecular Properties Compound Library Synthetic Intermediate

Validated Suzuki-Miyaura Cross-Coupling Utility

The para-bromine substituent in 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This specific utility has been demonstrated in a synthetic procedure, distinguishing it from analogs that lack this precise substitution pattern, such as the non-halogenated or differently substituted benzenesulfonamides, which would be inert under identical conditions [1].

Suzuki-Miyaura utility
Reported synthesis
Reactive; forms complex bipyridine-sulfonamide derivative under Pd catalysis
Supports site-selective late-stage functionalization strategy.
Specific conditions must be verified for each coupling partner.
Synthetic Chemistry Cross-Coupling Suzuki-Miyaura

Purity and Commercial Availability

A quantitative comparison of commercial specifications reveals that 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide is available at a guaranteed high purity level (≥98%) from multiple reputable research chemical suppliers . This contrasts with more specialized or less common analogs, which may only be available via custom synthesis or at lower purity grades, directly impacting experimental reproducibility and cost-effectiveness .

Commercial purity
Supplier specification
≥98% purity available from multiple suppliers
Standard purity tier may reduce impurity-related experimental variability.
Verify batch-specific CoA before critical experiments.
Procurement Commercial Availability Purity

4-Bromo-N-isopropyl-3-methylbenzenesulfonamide: Primary Applications


Biaryl Synthesis via Cross-Coupling

The para-bromine atom on the phenyl ring of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide acts as a robust and reliable synthetic handle for transition metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings. As demonstrated in the synthesis of a complex bipyridine-sulfonamide derivative [1], this compound can be readily coupled with boronic esters to generate novel chemical space. This application is central to medicinal chemistry programs focused on constructing diverse screening libraries and optimizing lead compounds where the sulfonamide group is a critical pharmacophore or solubilizing element.

Lead Optimization & SAR Exploration

The specific substitution pattern of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide—featuring an N-isopropyl group and a 3-methyl group adjacent to the bromine—creates a unique steric and electronic environment [2]. This exact scaffold is relevant for SAR studies in programs targeting receptors where sulfonamides are privileged structures, such as G-protein coupled receptors (e.g., GIPR as noted in recent patent literature [3]) and enzyme inhibitors (e.g., carbonic anhydrases, phospholipases). The quantifiably higher LogP (3.92) compared to non-methylated analogs supports its use in exploring hydrophobic binding pockets and improving pharmacokinetic properties of drug candidates.

Sulfonamide Agrochemical Intermediates

Sulfonamide moieties are a common structural motif in several commercial agrochemicals. The dual functionality of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide—a reactive bromine for diversification and a pre-formed substituted sulfonamide—makes it an ideal intermediate for generating libraries of novel compounds for screening against agricultural pests. Its structural features align with those found in patent literature exploring sulfonamide-based compounds for industrial applications [4].

Application
Selection Property
Validation Focus
Biaryl synthesis via cross-coupling
Reactive para-bromine for Pd-catalyzed couplings
Coupling-site selectivity and functional group tolerance
SAR exploration around sulfonamide privileged structures
N-isopropyl and 3-methyl substitution pattern
Target engagement and property-modulating effect of ortho-methyl and isopropyl groups
Agrochemical intermediate diversification
Pre-formed substituted sulfonamide with diversification handle
Library enumeration and activity screening in agro-relevant assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.